molecular formula C9H5BrF4O B13586180 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13586180
M. Wt: 285.03 g/mol
InChI Key: CIMPDVYOJLWENP-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorophenol.

    Reaction with Trifluoroacetone: The phenol is reacted with trifluoroacetone under acidic or basic conditions to form the desired product. The reaction conditions may vary, but common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form specific interactions with target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: A precursor in the synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one.

    3-Bromo-5-fluoroanisole: Another fluorinated phenol derivative with similar reactivity.

    1-(3-Bromo-5-fluorophenyl)pyrrolidine: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5BrF4O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2

InChI Key

CIMPDVYOJLWENP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(=O)C(F)(F)F

Origin of Product

United States

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